hTYR/AbTYR-IN-1

Description

Significance of Tyrosinase in Biological Systems

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), a pigment found throughout the animal and plant kingdoms. mdpi.com In humans, tyrosinase is primarily located in melanocytes, the cells responsible for skin, hair, and eye color. wikipedia.orgbiomedpharmajournal.org The enzyme catalyzes the initial and rate-limiting steps of melanogenesis, the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. mdpi.comrsc.org Beyond its role in pigmentation, which provides protection against ultraviolet radiation, abnormal tyrosinase activity is linked to various skin conditions. wikipedia.orgmdpi.com Hyperpigmentation disorders, such as melasma and age spots, are characterized by an overproduction of melanin. wikipedia.org

In the fungal kingdom, tyrosinase is also of great interest. In the common mushroom, Agaricus bisporus (AbTYR), the enzyme is responsible for the browning that occurs when the mushroom is bruised or cut. tandfonline.comacs.org This enzymatic browning is a major concern in the food industry as it affects the shelf-life and commercial value of fruits and vegetables. tandfonline.com Furthermore, in some fungi, melanin production is associated with virulence and protection against host immune responses. acs.org

Overview of Tyrosinase Inhibitors in Academic Research

The significant role of tyrosinase in various biological phenomena has spurred extensive research into finding potent and safe inhibitors. nih.gov A wide array of compounds, both from natural and synthetic origins, have been investigated for their ability to modulate tyrosinase activity. nih.govnih.gov These inhibitors can be broadly categorized based on their mechanism of action, which includes competitive, non-competitive, and mixed-type inhibition. nih.gov

Well-known tyrosinase inhibitors include kojic acid, a fungal metabolite, and arbutin, found in the bearberry plant. nih.gov However, the efficacy and safety of some of these compounds have been subjects of debate, driving the search for novel inhibitors with improved properties. mdpi.com For instance, thiamidol, a resorcinyl-thiazole derivative, has been identified as a potent inhibitor of human tyrosinase with an IC₅₀ of 1.1 µmol/L, while it only weakly inhibits mushroom tyrosinase (IC₅₀ = 108 µmol/L). nih.govbohrium.com This highlights the species-specific differences in inhibitor sensitivity.

Rationale for Dual Human and Agaricus bisporus Tyrosinase Inhibition Studies

The use of Agaricus bisporus tyrosinase (AbTYR) as a preliminary screening tool for inhibitors of human tyrosinase (hTYR) is a common practice in research. nih.govrsc.org This approach is largely driven by practical considerations; AbTYR is commercially available, relatively inexpensive, and can be obtained in high quantities. acs.orgnih.gov Furthermore, there is a significant degree of structural and functional homology between AbTYR and hTYR, particularly in the active site where the copper ions are coordinated. nih.gov

The study of dual inhibitors like hTYR/AbTYR-IN-1 is therefore valuable. It allows for a comparative analysis of inhibitor efficacy and can provide insights into the subtle structural differences between the active sites of human and fungal tyrosinases. rsc.org Identifying compounds that are potent against both enzymes can be advantageous for developing broad-spectrum applications or for validating the use of AbTYR as a reliable model for initial screening in certain contexts. rsc.org

The compound this compound, also referred to as Compound 7 in some commercial contexts, is a dual inhibitor with reported IC₅₀ values of 5.4 μM for hTYR and 3.52 μM for AbTYR. This indicates its potency against both forms of the enzyme.

Compound and Inhibitor Data

| Compound/Inhibitor | Target Enzyme | IC₅₀ Value |

| This compound | Human Tyrosinase (hTYR) | 5.4 µM |

| This compound | Agaricus bisporus Tyrosinase (AbTYR) | 3.52 µM |

| Thiamidol | Human Tyrosinase (hTYR) | 1.1 µmol/L nih.govbohrium.com |

| Thiamidol | Mushroom Tyrosinase | 108 µmol/L nih.govbohrium.com |

| Kojic Acid | Human Tyrosinase (hTYR) | > 500 µmol/L nih.gov |

| Arbutin | Human Tyrosinase (hTYR) | Weak inhibition nih.gov |

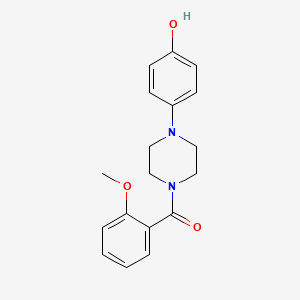

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

[4-(4-hydroxyphenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C18H20N2O3/c1-23-17-5-3-2-4-16(17)18(22)20-12-10-19(11-13-20)14-6-8-15(21)9-7-14/h2-9,21H,10-13H2,1H3 |

InChI Key |

MUYCIIDDRAFFHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Discovery and Characterization of Htyr/abtyr in 1

Identification as a Dual Inhibitor of Human Tyrosinase (hTYR) and Agaricus bisporus Tyrosinase (AbTYR)

hTYR/AbTYR-IN-1 is a synthetic compound that has demonstrated the ability to inhibit both the human and mushroom forms of the tyrosinase enzyme medchemexpress.comnih.gov. The identification of dual inhibitors is particularly noteworthy because while Agaricus bisporus tyrosinase (AbTYR) is frequently used as a preliminary screening model due to its accessibility, there are significant structural differences between it and human tyrosinase (hTYR) mdpi.comresearchgate.net. Consequently, many compounds that show promise against AbTYR are less effective against the human enzyme mdpi.com. The ability of this compound to inhibit both isoforms suggests a broader applicability and a more promising profile for potential human use nih.govethz.ch.

The compound, chemically named 4-(4-hydroxyphenyl)piperazin-1-ylmethanone (also referred to as MehT-3), was discovered through a process that involved computational analysis and experimental validation nih.govethz.ch. This approach aimed to identify molecules that could effectively target both hTYR and AbTYR, bridging the gap between preliminary screenings and human-relevant activity nih.gov. The discovery of this compound as a dual inhibitor was the result of comparative docking studies of two other inhibitors that showed potent inhibition of the single isoenzymes unime.it.

Context of Discovery within Tyrosinase Inhibitor Development

The discovery of this compound comes within a broader scientific effort to develop effective and safe tyrosinase inhibitors mdpi.comresearchgate.net. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its overactivity can lead to hyperpigmentation disorders nih.govresearchgate.net. For decades, research into tyrosinase inhibitors relied heavily on assays using mushroom tyrosinase (AbTYR) units.it. However, the significant structural and functional differences between AbTYR and hTYR often led to a poor translation of inhibitory activity from the fungal to the human enzyme researchgate.netunits.it. For instance, well-known inhibitors like kojic acid are significantly more potent against AbTYR than hTYR researchgate.netresearchgate.net.

This discrepancy has fueled the search for true human tyrosinase inhibitors units.it. The development of this compound is a direct response to this challenge, representing a step forward in identifying compounds with confirmed activity against the human enzyme nih.govresearchgate.net. The research leading to its discovery leveraged insights from the contrasting effects of other compounds, such as Thiamidol™, on both enzymes to pinpoint key structural features that enhance affinity for both hTYR and AbTYR nih.govethz.ch. The use of computational methods in conjunction with experimental data has become a crucial strategy in the rational design of such dual-targeting molecules nih.govethz.ch.

Initial Biochemical Characterization and Inhibitory Potency (e.g., IC50 values)

The initial biochemical characterization of this compound has established its potency as a dual inhibitor. The compound exhibits significant inhibitory activity against both human and mushroom tyrosinase.

The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness. For human tyrosinase (hTYR), the IC50 value is 5.4 μM. medchemexpress.comnih.gov For Agaricus bisporus tyrosinase (AbTYR), the IC50 value is 3.52 μM. medchemexpress.comnih.gov These values indicate that this compound is a potent inhibitor of both enzymes, with slightly higher potency against the mushroom isoform. The comparable activity against both enzymes is a significant achievement in the field of tyrosinase inhibitor research nih.govethz.ch.

Table 1: Inhibitory Potency (IC50) of this compound

| Enzyme | IC50 Value (μM) |

|---|---|

| Human Tyrosinase (hTYR) | 5.4 |

| Agaricus bisporus Tyrosinase (AbTYR) | 3.52 |

Mechanistic Studies of Htyr/abtyr in 1 Action

Enzyme Kinetic Analysis of Tyrosinase Inhibition

Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of enzyme inhibitors. Tyrosinase, a multi-copper enzyme, is a key target for inhibitors due to its rate-limiting role in melanin (B1238610) biosynthesis. nih.govnih.gov The inhibitory activity of hTYR/AbTYR-IN-1 has been quantified by determining its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Research has demonstrated that this compound exhibits comparable inhibitory potency against both human and mushroom tyrosinase. nih.gov Specifically, it inhibits human tyrosinase with an IC₅₀ value of 5.4 µM and the Agaricus bisporus enzyme with an IC₅₀ of 3.52 µM. nih.govmedchemexpress.com This dual activity is noteworthy, as many compounds show significant discrepancies in their inhibitory effects between the two enzymes due to structural differences. nih.govresearchgate.net

| Enzyme Target | IC₅₀ (µM) | Reference |

|---|

Molecular Basis of Dual Tyrosinase Inhibition

The ability of this compound to inhibit both human and fungal tyrosinase is rooted in its molecular interactions with the highly conserved catalytic active site of these enzymes. Computational methods have been employed to analyze and predict the binding mode of this inhibitor, revealing the structural basis for its efficacy. nih.govresearchgate.net

The active site of tyrosinase contains a binuclear copper center, comprising two copper ions (CuA and CuB), which are essential for the enzyme's catalytic function. nih.govnih.gov These copper ions are coordinated by six highly conserved histidine residues. nih.govrsc.org Inhibitors of tyrosinase typically function by interacting with this dicopper center, either by chelating the copper ions or by sterically blocking the substrate from accessing the catalytic site.

Computational docking and molecular dynamics studies for this compound were conducted to investigate its binding pose within the active sites of both hTYR and AbTYR. nih.gov Such analyses predict that the inhibitor positions itself within the catalytic pocket, establishing key interactions that stabilize the enzyme-inhibitor complex and prevent the binding and subsequent oxidation of substrates like L-tyrosine.

The affinity of this compound for tyrosinase is determined by a network of interactions with specific amino acid residues lining the catalytic pocket. In human tyrosinase, the active site is defined by the copper-coordinating histidines: His180, His202, and His211 for the CuA site, and His363, His367, and His390 for the CuB site. nih.govuniprot.org Similarly, the active site of Agaricus bisporus tyrosinase features a conserved binuclear copper site coordinated by histidines, with residues such as His85, Cys83, and His263 playing critical roles in maintaining its structure and function. nih.govuu.nl

Computational studies on this compound aimed to identify the key residues in both hTYR and AbTYR that contribute significantly to its binding affinity. nih.gov These interactions likely involve hydrogen bonds, hydrophobic contacts, and π-π stacking with aromatic residues within the active site, which collectively account for the compound's potent inhibitory activity.

A significant challenge in the development of tyrosinase inhibitors for human use is the structural divergence between hTYR and the commonly used screening model, AbTYR. researchgate.netnih.gov Many compounds that potently inhibit AbTYR are found to be poor inhibitors of hTYR. nih.gov The compound this compound is notable for its comparable activity against both enzymes (IC₅₀ values of 5.4 µM for hTYR and 3.52 µM for AbTYR). nih.govmedchemexpress.com

Structure Activity Relationship Sar Studies of Htyr/abtyr in 1 and Analogs

Design and Synthesis Strategies for Related Analogs

The development of analogs for a lead tyrosinase inhibitor often begins with computational and structure-based design strategies. Given that the crystal structure for hTYR is not fully elucidated, homology models are frequently used alongside the known crystal structure of AbTYR to perform molecular docking studies. researchgate.netatlantis-press.com These in silico methods help predict the binding modes of potential inhibitors and identify key interactions within the enzyme's active site, guiding the rational design of new derivatives. researchgate.netresearchgate.netnih.gov

Common design strategies include:

Molecular Hybridization: This approach involves combining structural motifs from different known inhibitors to create a new hybrid compound with potentially enhanced activity. For example, coumarin-triazole hybrids and hydroxypyridinone-L-amino acid conjugates have been designed using this principle. nih.govmdpi.com

Scaffold Modification: This involves retaining a core structural scaffold known for its inhibitory activity while introducing various substituents to probe for improved potency. A prime example is the development of numerous analogs based on the 4-(4-hydroxyphenyl)piperazine scaffold. nih.govnih.govresearchgate.net Similarly, the indanone scaffold has been systematically modified, starting from a known active 4-hydroxy derivative, by introducing different amino and amido groups at position 4. chemrxiv.org

Structure-Based Design: This strategy relies on understanding the topology of the enzyme's active site. For instance, after identifying the 4-fluorobenzyl moiety as effective for interacting with the AbTYR catalytic site, new compounds were designed incorporating this fragment into different chemical scaffolds. mdpi.com

The synthesis of these designed analogs typically involves multi-step chemical reactions. For instance, the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives starts with the core molecule 4-(1-piperazinyl)phenol, which is then reacted with various substituted benzoic acids to create a library of amide derivatives. nih.gov Thiazolyl resorcinols are synthesized by creating the aminothiazole ring and subsequently attaching the resorcinol (B1680541) moiety. nih.gov These synthetic routes allow for the systematic variation of functional groups on the lead compound's core structure, enabling a thorough investigation of its SAR.

Impact of Structural Modifications on Inhibitory Activity

The structural modifications of a lead compound have a profound impact on its ability to inhibit hTYR and AbTYR. SAR studies reveal that even minor changes to a molecule's structure can lead to significant differences in inhibitory potency (IC₅₀).

A recurring and critical structural feature for potent tyrosinase inhibition is the resorcinol moiety (1,3-dihydroxybenzene). tandfonline.com The 4-substituted resorcinol motif is particularly effective. For example, Thiamidol (isobutylamido thiazolyl resorcinol) is an exceptionally potent inhibitor of hTYR, significantly more so than kojic acid. dermsquared.comjst.go.jp However, its activity against AbTYR is considerably weaker, highlighting the structural differences between the two enzymes. dermsquared.com In contrast, other 4-substituted resorcinols like 4-butylresorcinol (B146731) are potent against both enzymes, though still less effective than Thiamidol on hTYR. jst.go.jp

| Compound | IC₅₀ (µM) | Source |

|---|

Studies on 4-(4-hydroxyphenyl)piperazine derivatives revealed that introducing hydrophobic ortho-substituents on the aroyl moiety led to the most potent inhibitors of AbTYR. nih.govnih.gov For example, adding a chlorine atom at the ortho position of the phenyl ring resulted in an IC₅₀ value of 1.5 µM, a significant improvement over the unsubstituted parent compound. nih.gov

Furthermore, research on indanone derivatives showed that modifying the scaffold at position 4 with 4-amino and 4-amido-2',4'-dihydroxyindanone motifs resulted in a two- to ten-fold increase in inhibitory activity against hTYR compared to the parent 4-hydroxy compound. chemrxiv.org This highlights the importance of hydrogen-bonding groups at this position for interacting with the hTYR active site. chemrxiv.org

Elucidation of Key Pharmacophoric Features for Dual Tyrosinase Inhibition

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For dual inhibition of hTYR and AbTYR, a compound must possess features that can favorably interact with the active sites of both enzymes, a challenge given their low sequence homology (around 23%). x-mol.netresearchgate.net

Key pharmacophoric features for potent tyrosinase inhibitors include:

A Copper-Chelating Group: The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. tandfonline.cominje.ac.kr Many potent inhibitors possess a functional group capable of chelating these copper ions. The resorcinol moiety is a classic example of a structural element that can effectively interact with the dicopper center. tandfonline.com

Aromatic Rings: Aromatic or hydrophobic rings are crucial for establishing favorable interactions within the enzyme's active site. researchgate.netmdpi.com Molecular docking studies have shown that these rings can form pi-pi stacking interactions with the imidazole (B134444) rings of conserved histidine residues, such as His367 in the hTYR model. researchgate.netmdpi.com

Hydrogen Bond Donors and Acceptors: Specific polar interactions are vital for anchoring an inhibitor within the active site. Key residues in hTYR, such as Glu203 and Asn364, have been identified as important hydrogen bonding partners. researchgate.netmdpi.com The design of indanone analogs with amido groups was based on creating hydrogen bonds with Glu203. chemrxiv.org

Specific Heterocyclic Interactions: For some inhibitor classes, specific heterocyclic rings are key. In thiazolyl resorcinols like Thiamidol, the thiazole (B1198619) sulfur atom is proposed to form a specific interaction with a conserved asparagine residue (N364) in hTYR, which is partly responsible for its high potency and selectivity. atlantis-press.com

Substrate-like Motifs: The 4-hydroxyphenyl group, being structurally similar to the natural substrate L-tyrosine, is a key structural requirement for recognition and competitive inhibition. nih.gov The (4-hydroxyphenyl)piperazine fragment is considered a plausible substrate-like inhibitor that binds within the catalytic cavity. nih.govresearchgate.net

Computational and in Silico Methodologies in Htyr/abtyr in 1 Research

Homology Modeling of Human Tyrosinase for Binding Studies

A significant hurdle in the structure-based design of inhibitors targeting human tyrosinase (hTYR) is the absence of a complete, experimentally resolved crystal structure. swu.edu.cn To overcome this limitation, researchers employ homology modeling to construct a three-dimensional (3D) model of hTYR. swu.edu.cn This computational technique builds a theoretical model of a protein's structure using the known experimental structure of a related homologous protein as a template. swu.edu.cn

The process begins with the amino acid sequence of the target protein, hTYR (UniProt ID: P14679). nih.gov This sequence is submitted to automated web-based modeling servers like SWISS-MODEL or I-Tasser. nih.govmdpi.com These servers search the Protein Data Bank (PDB) for suitable templates with high sequence similarity. For hTYR, commonly used templates include the crystal structures of tyrosinase from Bacillus megaterium and the closely related human tyrosinase-related protein 1 (hTYRP1 or TRP-1), for which a crystal structure is available. mdpi.comgenominfo.org The intramelanosomal domain of hTYR shares architectural similarities with hTYRP1, making it a valuable template. mdpi.com

The quality of the generated model is assessed using various scoring functions, such as the TM-score, which indicates the structural similarity between the model and the template. mdpi.com Once a reliable model of the hTYR catalytic domain is built, it serves as a crucial tool for subsequent computational analyses, including molecular docking studies to investigate how inhibitors bind to the active site. mdpi.comresearchgate.net

Molecular Docking Simulations of Inhibitor-Enzyme Complexes

Molecular docking is a pivotal computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govmdpi.com In the context of tyrosinase inhibitor research, docking simulations are performed to understand how compounds like hTYR/AbTYR-IN-1 interact with the active sites of both the hTYR homology model and the experimentally determined structure of AbTYR (e.g., PDB: 2Y9X). mdpi.comresearchgate.netethz.ch

Before docking, the protein structures are prepared by removing water molecules and adding charges, while the 3D conformations of the inhibitor molecules are generated and optimized. mdpi.comresearchgate.net Software such as AutoDock or the Molecular Operating Environment (MOE) is then used to place the inhibitor into the enzyme's active site, specifically within the dinuclear copper center. nih.govmdpi.com The program calculates various possible binding poses and ranks them based on a scoring function, which estimates the binding energy (often in kcal/mol). nih.gov A lower score typically indicates a more favorable binding affinity. researchgate.net

These simulations provide detailed insights into the specific molecular interactions that stabilize the inhibitor-enzyme complex. Key interactions often include:

Metal Coordination: Direct interaction with the copper ions in the active site.

Hydrogen Bonds: Formation of hydrogen bonds with key amino acid residues.

Pi-Pi Stacking: Aromatic interactions with histidine residues that coordinate the copper ions, such as HIS367 in AbTYR. researchgate.net

Hydrophobic Interactions: Engagement with nonpolar residues within the binding pocket. researchgate.net

For instance, studies on thiazolyl resorcinol (B1680541) inhibitors revealed that interactions with a conserved asparagine residue (N364) and the aromatic ring's engagement with His367 are crucial for potent inhibition of human tyrosinase. mdpi.comresearchgate.net By comparing the docking results for a series of compounds, researchers can establish a structure-activity relationship (SAR) to guide the design of more potent inhibitors. nih.gov

| Compound Class/Example | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Furan-1,3,4-oxadiazole (BF5) | hTYR | -13.30 | Not specified |

| Furan-1,3,4-oxadiazole (BF4) | hTYRP1 | -11.50 | Not specified |

| Kojic Acid (Reference) | hTYR | -6.62 | Not specified |

| Kojic Acid (Reference) | hTYRP1 | -8.90 | Not specified |

| Thiamidol™ | hTYR | Not specified | N364, His367 |

Table 1: Representative molecular docking scores of various inhibitors against human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1). Data compiled from multiple in silico studies. nih.govresearchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA)

While molecular docking provides a rapid assessment of binding poses and affinities, methods for calculating binding free energy offer a more accurate and reliable estimation. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach is a widely used end-point method that balances computational cost and accuracy. nih.govcresset-group.com It is often employed to re-rank the poses obtained from docking simulations and to eliminate potential false positives. frontiersin.org

The MM-GBSA method calculates the binding free energy (ΔG_bind) by combining the molecular mechanics energies of the components with continuum solvent models. researchgate.netwalshmedicalmedia.com The calculation involves the energies of the protein-ligand complex, the free protein, and the free ligand, considering terms such as van der Waals energy, electrostatic energy, and solvation free energy. frontiersin.orgresearchgate.net

A more negative ΔG_bind value indicates stronger binding. This analysis helps to confirm the stability of the docked complex and provides a quantitative measure of binding affinity that is generally more accurate than docking scores alone. nih.gov For example, MM-GBSA calculations have been used to validate the strong binding of furan-1,3,4-oxadiazole derivatives to hTYR and hTYRP1, confirming the initial docking results. nih.govnih.gov These calculations are critical for prioritizing the most promising inhibitor candidates for further experimental testing. cresset-group.com

| Complex | ΔG_bind (kcal/mol) | Key Energy Contributor |

| Hit Molecule 1j - PI3K | -49.28 | van der Waals, Electrostatic |

| Reference Drug - PI3K | Not specified | Not specified |

| Protein 3L0V-Ligand | -32.53 | Not specified |

Table 2: Example binding free energy values calculated using MM-PBSA/GBSA for different protein-ligand complexes, demonstrating the application of the method. Note: These are illustrative examples from studies on different targets, as specific values for this compound are not publicly available. frontiersin.orgresearchgate.net

Virtual Screening and DNA-Encoded Library Applications in Inhibitor Discovery

The initial discovery of novel chemical scaffolds for tyrosinase inhibition often begins with the screening of large chemical libraries. mdpi.comVirtual screening is a computational technique that uses the 3D structure of the target protein to screen vast databases of compounds (such as ZINC, Maybridge, or Asinex) to identify those most likely to bind to the active site. researchgate.netmdpi.commedsci.org This structure-based approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov The process typically involves docking millions of compounds and ranking them by their predicted binding affinity, with the top-scoring "hits" selected for further investigation. mdpi.com

A more recent and powerful evolution in inhibitor discovery is the use of DNA-Encoded Library (DEL) technology . vipergen.com DELs consist of massive collections of small molecules, where each molecule is covalently attached to a unique DNA barcode that records its chemical synthesis history. vipergen.comnih.gov This technology allows for the simultaneous screening of billions of distinct compounds against a target protein in a single experiment. ethz.chvipergen.com

In a typical DEL screening process, the library is incubated with the target protein (e.g., hTYR). researchgate.net Compounds that bind to the protein are separated from non-binders. The DNA barcodes of the binding molecules are then amplified and identified using next-generation sequencing. vipergen.com This process rapidly identifies the chemical structures of potential binders. nih.gov DEL technology has been successfully applied to discover and optimize inhibitors for hTYR and the related protein hTYRP1, leading to the identification of potent and selective compounds. researchgate.netresearchgate.net The hits from these screening campaigns provide valuable starting points that can be further analyzed and refined using the modeling, docking, and free energy calculation methods described previously. researchgate.net

In Vitro and Cell Based Research Applications of Htyr/abtyr in 1

Effects on Melanogenesis in Cell Models

Beyond inhibiting the tyrosinase enzyme directly, the ultimate goal of many studies is to observe the downstream effects on melanin (B1238610) production, a process known as melanogenesis. nih.gov Cell-based models, particularly murine B16F10 melanoma cells and human melanoma cells, are instrumental in these investigations. researchgate.netnih.govscielo.br

Studies have shown that potent tyrosinase inhibitors can significantly decrease melanin synthesis in α-MSH-stimulated B16F10 cells, demonstrating their anti-melanogenic activity. researchgate.netresearchgate.net The evaluation of hTYR/AbTYR-IN-1 in such models is crucial to confirm that its enzymatic inhibition translates to a tangible reduction in melanin production. It has been noted that some compounds can inhibit melanin synthesis in a dose-dependent manner without causing significant toxicity to the cells. scielo.br

Utility as a Research Tool for Tyrosinase Biology Studies

The specific and potent action of this compound makes it a valuable tool for dissecting the intricate biology of tyrosinase and the broader melanogenesis pathway. researchgate.netmdpi.com The melanogenesis pathway involves a series of reactions catalyzed by key enzymes including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). mdpi.comnih.gov

By using inhibitors like this compound, researchers can probe the specific role of tyrosinase in this complex process. For example, it can be used to study the interactions between tyrosinase and other proteins involved in melanin production. nih.gov Furthermore, understanding the binding mode of inhibitors to both human and mushroom tyrosinase can provide valuable structural information for the development of new and more effective dual-targeting molecules. nih.gov The ability to inhibit both forms of the enzyme allows for a more comprehensive understanding of the structural and functional differences between them. d-nb.info

Comparative Studies with Other Tyrosinase Inhibitors in Cell-Based Assays

To contextualize the efficacy of this compound, it is often compared to other known tyrosinase inhibitors in cell-based assays. nih.govd-nb.info A common reference compound used in these studies is kojic acid. researchgate.netunimi.it Such comparative analyses are essential for determining the relative potency and potential advantages of a new inhibitor.

For example, studies have compared the inhibitory effects of various compounds on both AbTYR and hTYR, revealing that many compounds that are potent inhibitors of the mushroom enzyme show minimal effect against the human counterpart. nih.govresearchgate.net This highlights the importance of testing on human cell lines or with purified human tyrosinase. researchgate.netresearchgate.net

In these comparative studies, various parameters are evaluated, including the IC50 values for enzyme inhibition and the reduction in cellular melanin content. nih.govscielo.br The data from these assays help to rank the effectiveness of different inhibitors and can guide the selection of the most promising candidates for further development. Some studies have shown that certain synthetic compounds can be more potent than the reference compound kojic acid. researchgate.netresearchgate.net

| Compound | Target Enzyme | Key Findings in Cell-Based Assays | Reference |

| This compound | hTYR, AbTYR | Dual inhibitor with micromolar IC50 values. | medchemexpress.comglpbio.comnih.gov |

| Kojic Acid | AbTYR, hTYR | Commonly used as a reference inhibitor. | researchgate.netnih.govunimi.it |

| Thiamidol™ | hTYR | Potent inhibitor of human tyrosinase. | nih.gov |

| Arbutin | AbTYR | Inhibits mushroom tyrosinase but not human tyrosinase effectively. | nih.govnih.gov |

Future Research Directions and Unanswered Questions

Advancements in Understanding hTYR/AbTYR-IN-1's Biological Impact

This compound, also identified as Compound 7, has been established as an inhibitor of both human and mushroom tyrosinase, with IC50 values of 5.4 µM and 3.52 µM, respectively. biocat.commedchemexpress.comglpbio.com This dual activity is particularly noteworthy given the well-documented structural and functional differences between the two enzymes, which have often made AbTYR a poor surrogate for human-centric studies. researchgate.netacs.org The compound's potential application lies in the study of hyperpigmentation and melanoma. biocat.com However, our current understanding is primarily based on its in-vitro enzymatic inhibition.

Future research should aim to build a more comprehensive biological profile. A critical next step involves elucidating its precise mechanism of action at the molecular level. While computational docking studies have likely played a role in its discovery, further investigation using techniques like X-ray crystallography could reveal the specific binding interactions within the active sites of both hTYR and AbTYR. unime.itunica.it Understanding how a single compound effectively inhibits both structurally divergent enzymes is a key unanswered question.

Furthermore, research must move from enzymatic assays to cellular models. Investigating the effect of this compound on melanin (B1238610) production in human melanoma cell lines (such as MNT-1) and normal human melanocytes is essential to confirm its biological efficacy. researchgate.net Such studies would help determine if the compound can effectively engage and inhibit tyrosinase within the complex intracellular environment of the melanosome. A crucial area of inquiry is the compound's selectivity. It is unknown whether this compound inhibits other related enzymes in the melanogenesis pathway, such as tyrosinase-related protein 1 (TYRP1), which also contributes to melanin synthesis. researchgate.net

| Enzyme Target | IC50 Value | Reference |

|---|---|---|

| Human Tyrosinase (hTYR) | 5.4 µM | biocat.commedchemexpress.com |

| Agaricus bisporus Tyrosinase (AbTYR) | 3.52 µM | biocat.commedchemexpress.com |

Potential for Further Compound Optimization as Research Probes

While this compound is a valuable hit compound, its current properties require optimization for it to serve as a high-quality chemical probe. Chemical probes are indispensable tools designed to selectively interact with a specific protein target, allowing researchers to study its function in complex biological systems like living cells. promega.com To be considered a robust probe, a compound typically needs to demonstrate high potency (biochemical IC50 < 100 nM), significant selectivity (>30-fold) over related proteins, and proven target engagement in a cellular context. promega.com

The micromolar potency of this compound is a promising foundation, but further medicinal chemistry efforts are needed to enhance its affinity for hTYR. biocat.commedchemexpress.com A systematic structure-activity relationship (SAR) study would be the first step, involving the synthesis and testing of analogues to identify the chemical motifs crucial for its inhibitory activity. This could lead to the development of inhibitors with nanomolar potency. nih.gov

Beyond enhancing potency, a key goal would be to develop derivatives of this compound for specific research applications. For instance, an activity-based protein profiling (ABPP) probe could be created by incorporating a reactive group and a reporter tag (like a fluorophore) onto the core scaffold. frontiersin.org Such a probe would enable direct visualization and quantification of active hTYR enzyme in cells and tissues, providing a powerful method to study enzyme function and confirm target engagement of other inhibitors. Another future direction is the development of a Proteolysis Targeting Chimera (PROTAC) based on the this compound scaffold, which could selectively induce the degradation of tyrosinase, offering a complementary method to study the consequences of its removal. nih.gov

Broader Implications for Tyrosinase-Related Research Areas and Methodologies

The study of this compound has significant implications that extend beyond the compound itself, primarily by addressing the long-standing challenge in tyrosinase research: the translation of findings from the easily accessible mushroom tyrosinase (AbTYR) to the clinically relevant human enzyme (hTYR). acs.org For decades, the field has been populated with inhibitors identified using AbTYR, many of which were later found to be inactive against hTYR, highlighting major differences in their active site architecture. nih.govresearchgate.net

The existence of a dual inhibitor like this compound provides a unique chemical tool to probe the structural similarities and differences between the two enzymes. By serving as a molecular bridge, it can help researchers understand which structural features are tolerated by both active sites. This knowledge is invaluable for refining computational models. The discovery of this compound, likely through comparative docking studies, validates the power of in-silico methods to identify inhibitors capable of targeting hTYR. unime.itnih.gov Future computational work can use this compound as a reference to build more predictive models that can better filter potential inhibitors for their likelihood of inhibiting the human enzyme.

Methodologically, this research encourages a more integrated screening approach. Instead of relying solely on AbTYR, future drug discovery campaigns can use a dual-screening system from the outset. This compound can serve as a valuable positive control in such assays, helping to validate and standardize these newer, more relevant screening paradigms. This could accelerate the discovery of genuine hTYR inhibitors for treating hyperpigmentation disorders and melanoma, making the research process more efficient and clinically translatable. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.